4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-2-3-10-11(12(14)16-15-10)8-4-6-9(13)7-5-8;/h4-7H,2-3H2,1H3,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJYCZKORVKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with a suitable propyl-substituted ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Converts to N-oxides.
- Reduction : Yields various amine derivatives.
- Substitution : The fluorophenyl group can undergo electrophilic or nucleophilic substitutions.
Chemistry
4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical pathways and develop novel compounds.
Biology
Research indicates that this compound possesses promising biological activities:
- Antimicrobial Properties : It has been studied for its ability to inhibit bacterial growth.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.
Medicine
The compound is being explored for its therapeutic effects in treating various diseases. Its interactions with specific molecular targets can modulate enzyme activities or receptor functions, leading to significant biological effects. For instance, it may play a role in managing conditions characterized by inflammation or infection.
Industry
In industrial applications, this compound is utilized in developing agrochemicals and other chemical products, highlighting its versatility beyond laboratory research.
Case Studies and Research Findings
Recent studies have focused on the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this pyrazole exhibited significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Mechanisms : Research indicated that the compound could inhibit specific enzymes associated with inflammatory processes, making it a candidate for further investigation in inflammatory disease treatments.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Biological Activity
4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine hydrochloride (CAS Number: 1239510-99-6) is a compound belonging to the pyrazole class, characterized by its unique structural features that include a fluorophenyl group and a propyl group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
The molecular formula of this compound is C₁₂H₁₅ClFN₃, with a molecular weight of approximately 255.72 g/mol. The synthesis typically involves the reaction of 4-fluorophenylhydrazine with a suitable propyl-substituted ketone under acidic conditions, forming a hydrazone intermediate that cyclizes to produce the pyrazole structure.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, which can lead to various pharmacological effects. Notably, it may inhibit enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, it was found to reduce TNF-α production by up to 85% compared to standard anti-inflammatory drugs at similar concentrations .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi. In vitro assays revealed that this compound exhibited moderate antibacterial activity against E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented, particularly their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown promising results against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylhydrazine hydrochloride | Contains a fluorophenyl group | Precursor in synthesizing pyrazoles |
| 3-Propyl-1H-pyrazole-5-amine | Lacks fluorination | Simpler structure with less biological activity |
| 4-(4-Fluorophenyl)-1H-pyrazole | Contains only one nitrogen atom in the ring | Different nitrogen positioning affects reactivity |
The unique combination of the fluorophenyl and propyl groups in this compound contributes to its distinct biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives could inhibit LPS-induced nitric oxide production in macrophages, suggesting a potential mechanism for anti-inflammatory action .
- Antimicrobial Efficacy : Research on various pyrazole derivatives showed significant inhibition against pathogenic fungi and bacteria, indicating their potential utility as therapeutic agents .
- Anticancer Activity : In vitro studies revealed that specific pyrazole derivatives could induce apoptosis in cancer cell lines with IC50 values ranging from 25 µM to 50 µM, highlighting their potential as anticancer agents .
Q & A
Basic: What synthetic strategies are employed to prepare 4-(4-fluorophenyl)-substituted pyrazole derivatives?
Answer:
The synthesis of 4-(4-fluorophenyl)-pyrazole derivatives typically follows a multi-step approach involving cyclization, functionalization, and purification. For example:
- Cyclization : Reacting hydrazines (e.g., monomethylhydrazine) with β-keto esters or ketones forms the pyrazole core. Ethyl acetoacetate is a common precursor for 5-amine pyrazoles .
- Substituent Introduction : Electrophilic aromatic substitution or Suzuki coupling can introduce the 4-fluorophenyl group. For instance, halogenated intermediates (e.g., 5-chloro-pyrazole derivatives) are reacted with fluorophenyl boronic acids under palladium catalysis .
- Propyl Group Addition : Alkylation using propyl halides or reductive amination may incorporate the 3-propyl substituent. Intermediate purification via column chromatography ensures product integrity .
Basic: How is structural confirmation and purity validation achieved for this compound?
Answer:
Rigorous analytical techniques are combined:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and proton environments. For example, aromatic protons on the 4-fluorophenyl group resonate distinctively at δ 7.2–7.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically required, with retention time matching reference standards.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHFN·HCl: 256.09) .
Advanced: What crystallographic insights exist for structurally analogous pyrazole-5-amine derivatives?
Answer:
X-ray crystallography of related compounds reveals key structural motifs:
- Triclinic Crystal Systems : For example, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine crystallizes in space group with unit cell parameters Å, Å, Å, and angles , , .
- Hydrogen Bonding : Intra- and intermolecular N–H···N/F interactions stabilize the lattice. For instance, N–H···O bonds (2.8–3.0 Å) are critical for packing in nitro-substituted analogs .
- Implications for Hydrochloride Salt : While direct data for the hydrochloride form is unavailable, Cl likely participates in hydrogen bonding with the pyrazole NH group, altering solubility and crystallinity .
Advanced: How can computational methods optimize synthesis and reaction design?
Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) methodology integrates:
- Quantum Chemical Calculations : Transition-state modeling identifies energy barriers for key steps (e.g., cyclization or alkylation). Density Functional Theory (DFT) predicts regioselectivity in fluorophenyl substitution .
- Machine Learning (ML) : Training models on reaction databases narrows optimal conditions (e.g., solvent, temperature). For pyrazole formation, ML prioritizes polar aprotic solvents (DMF, DMSO) over ethers .
- Feedback Loops : Experimental data (e.g., failed reactions) refine computational parameters, accelerating route optimization .
Advanced: How do substituent effects influence pharmacological activity in fluorophenyl-pyrazole derivatives?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Fluorophenyl Position : Para-substitution enhances metabolic stability compared to ortho/meta positions, as seen in analogs with improved CYP450 resistance .
- Propyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity (logP >2.5), correlating with enhanced membrane permeability in cell-based assays .
- Amine Protonation : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS) but may reduce blood-brain barrier penetration due to increased polarity. In vitro assays comparing free base vs. salt forms are critical .
Advanced: What analytical challenges arise in characterizing pyrazole hydrochloride salts?
Answer:
Key challenges include:
- Hygroscopicity : Hydrochloride salts often absorb moisture, complicating elemental analysis. Storage under inert gas (N) and Karl Fischer titration ensure accurate water content measurement .
- Thermal Decomposition : Differential Scanning Calorimetry (DSC) reveals decomposition events >200°C. For example, a sharp endotherm at 215°C may indicate HCl loss .
- Tautomerism : Pyrazole NH tautomerism (1H vs. 2H forms) can obscure NMR interpretation. Variable-temperature H NMR (e.g., 25°C to 60°C) resolves dynamic exchange .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
